BenchChemオンラインストアへようこそ!

2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid

medicinal chemistry structure-activity relationship conformational constraint

2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid (CAS 1286725-43-6) is a heterocyclic small molecule (C₁₂H₁₆N₂O₃S, MW 268.33 g/mol) belonging to the thiazolo[3,2-a]pyrimidine class. Its structure features a fused thiazole-pyrimidine bicyclic core with a tert-butyl substituent at the 7-position and a free carboxylic acid appended at the 3-position via a methylene linker.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 1286725-43-6
Cat. No. B6488326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid
CAS1286725-43-6
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)O
InChIInChI=1S/C12H16N2O3S/c1-12(2,3)8-5-9(15)14-7(4-10(16)17)6-18-11(14)13-8/h5,7H,4,6H2,1-3H3,(H,16,17)
InChIKeyDLNSYKVZCFICAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid (CAS 1286725-43-6): Procurement-Ready Physicochemical Identity and Research Provenance


2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid (CAS 1286725-43-6) is a heterocyclic small molecule (C₁₂H₁₆N₂O₃S, MW 268.33 g/mol) belonging to the thiazolo[3,2-a]pyrimidine class . Its structure features a fused thiazole-pyrimidine bicyclic core with a tert-butyl substituent at the 7-position and a free carboxylic acid appended at the 3-position via a methylene linker. The thiazolo[3,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated pharmacological activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and acetylcholinesterase inhibition [1]. This specific derivative is catalogued by multiple chemical suppliers for research use, and its identity is confirmed by IUPAC nomenclature, SMILES (CC(C)(C)c1cc(=O)n2c(n1)SCC2CC(=O)O), and InChI Key (DLNSYKVZCFICAO-UHFFFAOYSA-N) . At the time of this evidence guide compilation, no peer-reviewed primary research articles or granted patents were identified that report biological assay data explicitly attributed to this CAS number, indicating that its biological profiling remains largely unpublished or proprietary.

Why the 7-tert-Butyl Substituent in 1286725-43-6 Cannot Be Casually Replaced by Isopropyl, Propyl, or Other Alkyl Analogs


Within the thiazolo[3,2-a]pyrimidine-3-acetic acid congeneric series, the identity of the 7-position substituent is not a passive physicochemical handle—it governs steric bulk, lipophilicity, metabolic vulnerability, and solid-state behavior in ways that preclude simple interchange [1]. The tert-butyl group (C(CH₃)₃) imposes a spherically symmetric, conformationally rigid steric footprint (Taft steric parameter Eₛ ≈ −2.78) that is substantially larger than that of isopropyl (Eₛ ≈ −1.71), propyl (Eₛ ≈ −0.36), or methyl (Eₛ ≈ 0.00) [2]. This difference in steric demand can alter target binding-site complementarity, restrict rotational degrees of freedom in the bound conformation, and modulate desolvation penalties upon protein engagement. Moreover, the tert-butyl motif carries a well-documented dual-edged profile in medicinal chemistry: it contributes a significant positive increment to lipophilicity (π ≈ +1.98 vs. +1.53 for isopropyl), enhancing membrane permeability, yet it is also a known metabolic liability due to cytochrome P450-mediated hydroxylation of the terminal methyl groups [3]. Consequently, substituting the 7-tert-butyl with a smaller or linear alkyl group does not merely tweak potency—it can fundamentally alter the ADME/PK trajectory, target selectivity window, and crystalline handling characteristics of the compound, making generic replacement in assay cascades or procurement workflows a scientifically unjustified risk without direct comparative data.

Quantitative Differentiation of 2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid from Its Closest Structural Analogs


Steric Bulk at the 7-Position: tert-Butyl Confers a ~63% Larger Steric Parameter Than Isopropyl, Constraining Conformational Space at the Target Interface

The Taft steric substituent constant (Eₛ) quantifies the steric demand imposed by substituents on intramolecular and intermolecular interactions. For the 7-tert-butyl group in compound 1286725-43-6, Eₛ = −2.78, representing a steric volume approximately 63% larger than that of the 7-isopropyl analog (CAS 1105198-41-1; Eₛ ≈ −1.71) and over 7-fold larger than that of the 7-propyl analog (CAS 1105193-59-6; Eₛ ≈ −0.36) [1]. This difference is not linear with carbon count—it reflects the spherical, conformationally locked topology of the tert-butyl group, which presents three methyl groups simultaneously in all directions, as opposed to the dynamically rotating isopropyl group that can present a smaller effective cross-section depending on the orientation. In the context of the thiazolo[3,2-a]pyrimidine scaffold, where the 7-position substituent projects from the pyrimidine ring in proximity to the 5-oxo group, the tert-butyl group may additionally influence the electronic environment of the lactam carbonyl and the tautomeric equilibrium of the fused ring system [2].

medicinal chemistry structure-activity relationship conformational constraint

Lipophilicity Differentiation: The tert-Butyl Group Adds ~0.45 Log Unit Increase in Hydrophobicity Over Isopropyl, Modulating Permeability and Non-Specific Binding

The hydrophobic substituent constant (π) for the tert-butyl group is approximately +1.98, compared to +1.53 for isopropyl and +1.55 for propyl [1]. Applied to the thiazolo[3,2-a]pyrimidine-3-acetic acid scaffold, this π difference of +0.45 log units translates to a predicted ~2.8-fold higher octanol-water partition coefficient for the tert-butyl derivative relative to its isopropyl congener. For a scaffold already bearing a charged carboxylic acid moiety (which depresses logD₇.₄ through ionization), the additional lipophilicity conferred by the 7-tert-butyl group can meaningfully affect passive membrane permeability, plasma protein binding, and susceptibility to non-specific binding in biochemical assays [2]. Calculated clogP for the target compound is approximately 1.2–1.5, while for the 7-isopropyl analog it is estimated at 0.8–1.1 (based on fragment-based calculation using the thiazolopyrimidine core) . The 7-phenyl analog (CAS 1411766-34-1), by contrast, has a substantially higher predicted clogP (~1.8–2.2), reflecting the aromatic π-system contribution, making it a poor lipophilicity match for the tert-butyl compound despite being a different 7-substituent comparator.

physicochemical property logP ADME profiling

Metabolic Stability Liability Profile: tert-Butyl Group Introduces Predictable CYP-Mediated Oxidation Risk Not Present in Isopropyl or Propyl Analogs

The tert-butyl group is a well-characterized metabolic hot spot in medicinal chemistry. CYP450 isoforms (primarily CYP3A4 and CYP2D6) catalyze hydroxylation of the terminal methyl groups, generating a tert-butyl alcohol intermediate that can undergo further oxidation or glucuronidation, leading to accelerated clearance in hepatic microsome and hepatocyte stability assays [1]. Published case studies across diverse chemotypes demonstrate that replacement of tert-butyl with isosteric alternatives (e.g., trifluoromethyl-cyclopropyl, oxetanyl, or bicyclo[1.1.1]pentanyl groups) can reduce intrinsic clearance by 2- to 10-fold while preserving target affinity [1]. For compound 1286725-43-6, this translates to a predicted higher in vitro microsomal extraction ratio compared to the 7-isopropyl analog (which undergoes slower secondary alcohol formation at the methine C–H), and a potentially different clearance profile relative to the 7-propyl analog (which is susceptible to ω- and ω-1 hydroxylation with distinct regioselectivity) [2]. The presence of the free carboxylic acid at the 3-position may further influence metabolic fate through phase II conjugation (acyl glucuronidation), which could compete with or complement the phase I oxidation of the tert-butyl motif. No experimental metabolic stability data were located for this specific compound in the public domain at the time of compilation.

drug metabolism cytochrome P450 metabolic stability

Commercial Availability and Synthetic Accessibility: The 7-tert-Butyl Analog Occupies a Distinct Procurement Niche with Limited Supplier Coverage Relative to Its 7-Isopropyl Counterpart

At the time of this evidence compilation, the 7-tert-butyl compound (CAS 1286725-43-6) is listed by a limited number of chemical suppliers, predominantly for research-grade quantities, with typical catalog purities of 95–97% . The 7-isopropyl analog (CAS 1105198-41-1) enjoys broader commercial availability, with multiple vendors offering gram-scale quantities at 95–98% purity . The 7-propyl analog (CAS 1105193-59-6) is available from at least one major supplier at 98% purity . This difference in vendor coverage reflects the synthetic accessibility of the respective 7-substituted derivatives: tert-butyl-substituted pyrimidine precursors require more forcing condensation conditions due to steric hindrance at the reactive site, potentially leading to lower yields and higher production costs relative to the isopropyl and propyl congeners. For procurement specialists, this translates to longer lead times and higher unit costs for the 7-tert-butyl compound compared to the more commoditized 7-isopropyl analog. No GMP-grade or ISO-certified production of 1286725-43-6 was identified.

chemical procurement commercial availability synthetic accessibility

Recommended Research and Procurement Application Scenarios for 2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid (CAS 1286725-43-6)


Scaffold-Hopping and SAR Expansion Campaigns Targeting Hydrophobic Subpockets in Neurodegenerative or Oncology Protein Targets

The unique steric and lipophilic signature of the 7-tert-butyl group makes this compound the appropriate choice when a medicinal chemistry program has identified a hydrophobic cavity or subpocket that accommodates a spherically bulky, conformationally restricted substituent, and where the 7-isopropyl analog has demonstrated insufficient occupancy or affinity. The ~63% larger steric bulk (ΔEₛ = −1.07 vs. isopropyl) and +0.45 unit higher π value differentiate this compound from the more commonly available isopropyl congener [1]. Procurement of the 7-tert-butyl derivative is warranted specifically when parallel testing against the 7-isopropyl, 7-propyl, and 7-phenyl analogs is planned, enabling deconvolution of steric from lipophilic contributions to target binding.

Metabolic Stability Benchmarking Studies Comparing tert-Butyl, Isopropyl, and Propyl Substitution Patterns on a Common Thiazolopyrimidine Core

This compound serves as a valuable tool for investigating the metabolic fate of the tert-butyl group on the thiazolo[3,2-a]pyrimidine scaffold. Because the tert-butyl motif is a known metabolic liability across chemotypes, with CYP-mediated hydroxylation often limiting microsomal stability [2], head-to-head incubation of 1286725-43-6 alongside its 7-isopropyl (CAS 1105198-41-1) and 7-propyl (CAS 1105193-59-6) analogs in human liver microsomes or hepatocytes can generate scaffold-specific intrinsic clearance data. Such studies inform whether the tert-butyl group's metabolic penalty is tolerable in the context of the target product profile, or whether an isosteric replacement strategy is needed.

Crystallography and Solid-State Characterization of 7-Substituted Thiazolo[3,2-a]pyrimidine-3-acetic Acid Derivatives

The spherical symmetry and rigidity of the tert-butyl group often promote crystallinity in small-molecule organic compounds, potentially facilitating X-ray crystallography and simplifying solid-state characterization relative to the more flexible isopropyl and propyl analogs. Procurement of 1286725-43-6 for co-crystallization studies with target proteins or for single-crystal X-ray diffraction analysis of the ligand alone is supported by the literature precedent that thiazolo[3,2-a]pyrimidine derivatives are amenable to structural characterization by SCXRD [3]. The free carboxylic acid functionality additionally permits salt and co-crystal screening, which may further improve solid-state properties for formulation development.

Supply Chain Risk Assessment and Vendor Qualification for Low-Volume, High-Value Heterocyclic Building Blocks

The limited commercial availability of 1286725-43-6 (relative to the 7-isopropyl analog) makes procurement of this compound a practical case study for evaluating supplier reliability, lead times, and quality consistency for niche heterocyclic building blocks. Organizations that successfully qualify a supplier for this compound and establish a reliable supply chain may gain a competitive advantage in SAR campaigns that require the 7-tert-butyl substitution pattern, as competitors relying on the more readily available but sterically mismatched 7-isopropyl analog may miss critical SAR insights.

Quote Request

Request a Quote for 2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.